6-(3-Hydroxyphenyl)picolinic acid
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Overview
Description
6-(3-Hydroxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxyphenyl group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-oxopropanoate, ammonium acetate, and malononitrile with various aldehydes in the presence of a catalyst such as UiO-66(Zr)-N(CH2PO3H2)2 . This method leverages the anomeric effect to facilitate the reaction under ambient conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques. These methods often utilize robust catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
6-(3-Hydroxyphenyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the synthesis of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it disrupts their structure and function, leading to inhibition of viral replication and other biological processes . This compound also exhibits broad-spectrum antiviral activity by inhibiting membrane fusion events during viral entry .
Comparison with Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic Acid: An isomer with the carboxyl side chain at the 4-position.
Uniqueness: 6-(3-Hydroxyphenyl)picolinic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metals and interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-4-1-3-8(7-9)10-5-2-6-11(13-10)12(15)16/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXQIJZZLXRXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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